
Arg-Arg-Leu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arg-Arg-Leu, also known as Arginine-Arginine-Leucine, is a tripeptide composed of two arginine molecules and one leucine molecule. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of amino acids in this compound imparts specific properties that make it valuable for scientific research and practical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Arg-Leu typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the first amino acid (leucine) to a resin. Subsequent amino acids (arginine) are then coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of automated synthesizers also reduces the risk of human error and increases the overall yield of the desired peptide.
化学反应分析
Types of Reactions
Arg-Arg-Leu can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the amino acids.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reagents oxidize the amino acid side chains, leading to the formation of new functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These agents reduce the peptide bonds, resulting in the cleavage of the peptide into individual amino acids.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the amino groups in arginine can be substituted with other functional groups using reagents such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxo-derivatives, while reduction may yield free amino acids.
科学研究应用
Arg-Arg-Leu has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying peptide synthesis and reactions. Its unique structure makes it an ideal candidate for investigating the effects of different reaction conditions on peptide stability and reactivity.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to bind to specific proteins makes it valuable for investigating the mechanisms of various biological processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. .
Industry: In the industrial sector, this compound is used in the production of peptide-based drugs and diagnostic agents. Its stability and ease of synthesis make it a valuable component in various industrial processes.
作用机制
The mechanism of action of Arg-Arg-Leu involves its interaction with specific molecular targets and pathways. In the context of tumor imaging and therapy, this compound binds to vascular endothelial growth factor receptor 2 (VEGFR-2) on tumor-derived endothelial cells. This binding facilitates the targeted delivery of imaging agents or therapeutic compounds to the tumor site . Additionally, this compound can interact with other proteins and enzymes, modulating their activity and influencing various biological processes.
相似化合物的比较
属性
CAS 编号 |
383180-15-2 |
|---|---|
分子式 |
C18H37N9O4 |
分子量 |
443.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H37N9O4/c1-10(2)9-13(16(30)31)27-15(29)12(6-4-8-25-18(22)23)26-14(28)11(19)5-3-7-24-17(20)21/h10-13H,3-9,19H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)(H4,20,21,24)(H4,22,23,25)/t11-,12-,13-/m0/s1 |
InChI 键 |
XEPSCVXTCUUHDT-AVGNSLFASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
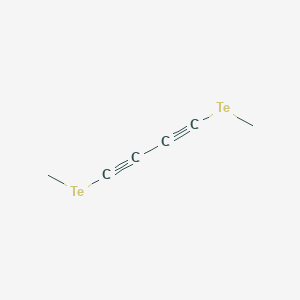
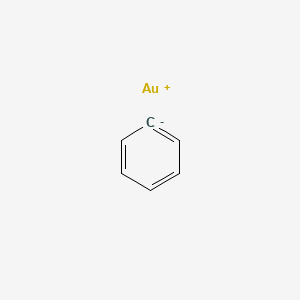
![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
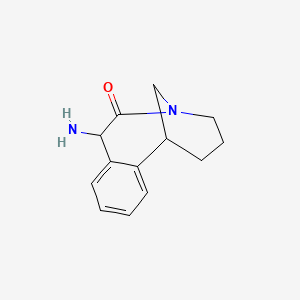
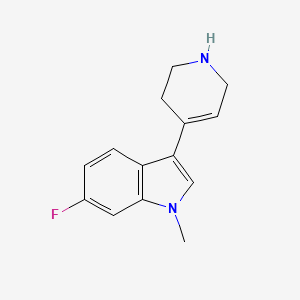
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
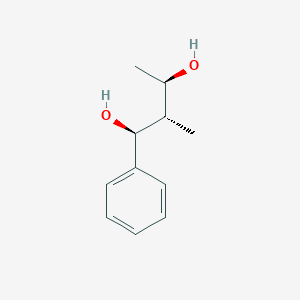
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
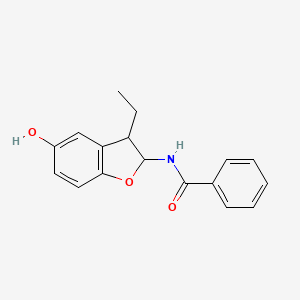
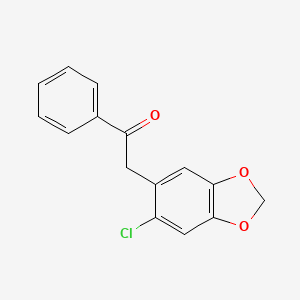
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
